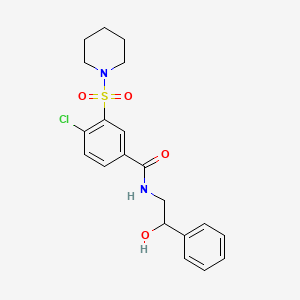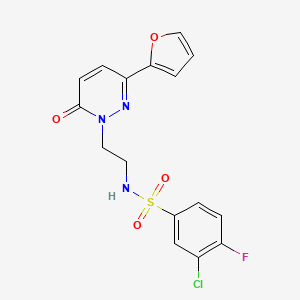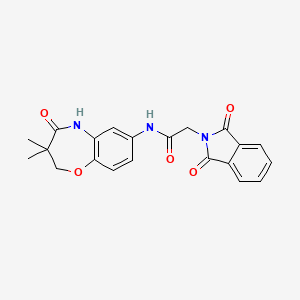![molecular formula C10H8N4 B2901858 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866132-04-9](/img/structure/B2901858.png)
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.2 g/mol1,5- - Springer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps starting from readily available precursors[_{{{CITATION{{{2{An efficient synthesis of pyrazolo [1,5- - Springer](https://link.springer.com/article/10.1007/s12039-016-1141-x). One common synthetic route includes the cyclization of a suitable hydrazine derivative with a cyclopropyl-substituted pyrimidine derivative under acidic conditions[{{{CITATION{{{2{An efficient synthesis of pyrazolo 1,5- - Springer. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer
Biology: In biological research, this compound has been studied for its potential antimicrobial and antiviral properties[_{{{CITATION{{{2{An efficient synthesis of pyrazolo 1,5- - Springer. It has shown promise in inhibiting the replication of certain viruses, making it a candidate for the development of new antiviral drugs[{{{CITATION{{{_3{Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines ...](https://pubs.acs.org/doi/pdf/10.1021/acsomega.3c05377).
Medicine: The compound's potential medicinal applications include its use as a kinase inhibitor. Kinase inhibitors are important in the treatment of various diseases, including cancer and viral infections. The compound's ability to selectively inhibit specific kinases makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism by which 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves the inhibition of specific molecular targets, such as kinases. By binding to these targets, the compound disrupts their normal function, leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and the biological system being targeted.
Vergleich Mit ähnlichen Verbindungen
7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound is structurally similar but contains a chlorine atom instead of a cyclopropyl group.
7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a methyl group in place of the cyclopropyl group[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.
Uniqueness: 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-8-6-13-14-9(7-1-2-7)3-4-12-10(8)14/h3-4,6-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLWKOXJAQYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=C(C=NN23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2901776.png)


![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2901780.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2901784.png)
![1-[(4-chlorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2901786.png)

![5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride](/img/structure/B2901788.png)

![Methyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2901792.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2901793.png)
![2-(4-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B2901796.png)

